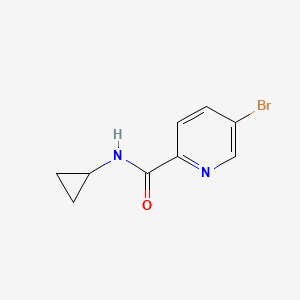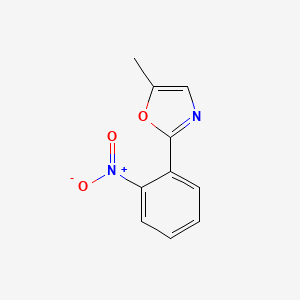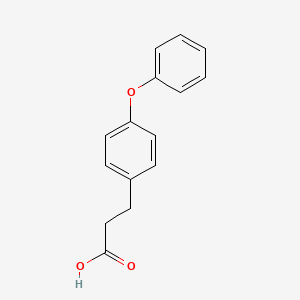
3-(4-苯氧基苯基)丙酸
概述
描述
3-(4-Phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O3 It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
科学研究应用
3-(4-Phenoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its structural similarity to non-steroidal anti-inflammatory drugs and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
3-(4-Phenoxyphenyl)propanoic acid is a propionic acid derivative . Its primary target is the enzyme involved in prostaglandin synthesis . Prostaglandins play a key role in the generation of inflammation and pain.
Mode of Action
The compound inhibits prostaglandin synthesis by decreasing the activity of the enzyme needed for its biosynthesis . This inhibition results in reduced production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 3-(4-Phenoxyphenyl)propanoic acid is the prostaglandin synthesis pathway . By inhibiting this pathway, the compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
It is known that the compound is a human xenobiotic metabolite found in human plasma and urine .
Result of Action
The primary result of the action of 3-(4-Phenoxyphenyl)propanoic acid is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis .
生化分析
Biochemical Properties
3-(4-Phenoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of 3-(4-Phenoxyphenyl)propanoic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with transport proteins, influencing the transport of lipids and other molecules across cellular membranes .
Cellular Effects
The effects of 3-(4-Phenoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism and inflammation. For example, 3-(4-Phenoxyphenyl)propanoic acid can modulate the expression of genes related to lipid metabolism, leading to changes in cellular lipid levels. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and storage .
Molecular Mechanism
At the molecular level, 3-(4-Phenoxyphenyl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain lipases, reducing the breakdown of lipids. Additionally, 3-(4-Phenoxyphenyl)propanoic acid can activate signaling pathways that regulate gene expression, resulting in altered levels of proteins involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Phenoxyphenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Phenoxyphenyl)propanoic acid remains stable under specific conditions but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on lipid metabolism and inflammation, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(4-Phenoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can positively affect lipid metabolism and reduce inflammation. At higher doses, it may exhibit toxic or adverse effects, such as liver damage or metabolic disturbances. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
3-(4-Phenoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites involved in lipid metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-(4-Phenoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 3-(4-Phenoxyphenyl)propanoic acid can bind to albumin in the bloodstream, facilitating its transport to target tissues. Within cells, it may interact with intracellular transport proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-(4-Phenoxyphenyl)propanoic acid is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production. The precise localization of 3-(4-Phenoxyphenyl)propanoic acid can significantly impact its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)propanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, making it environmentally friendly .
Industrial Production Methods: In an industrial setting, the production of 3-(4-Phenoxyphenyl)propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
化学反应分析
Types of Reactions: 3-(4-Phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
相似化合物的比较
Fenoprofen: A non-steroidal anti-inflammatory drug with a similar structure, used for pain relief and inflammation reduction.
3-(4-Ethoxyphenyl)propanoic acid: Another derivative with an ethoxy group instead of a phenoxy group.
Uniqueness: 3-(4-Phenoxyphenyl)propanoic acid is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKHFWFUASCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621884 | |
| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-91-3 | |
| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
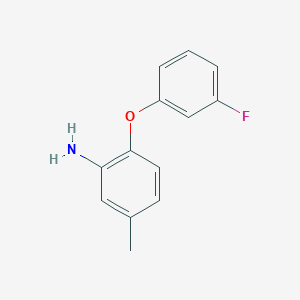
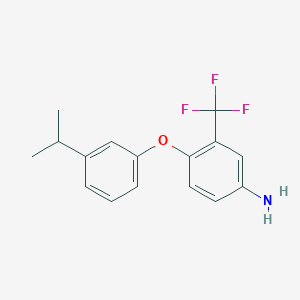
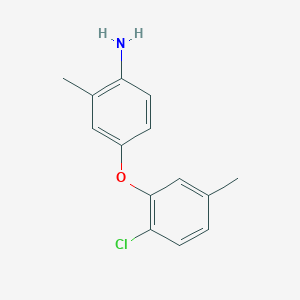
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
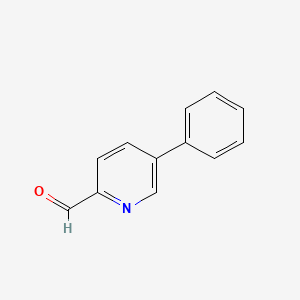
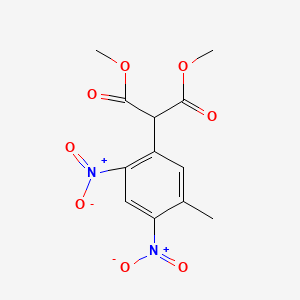
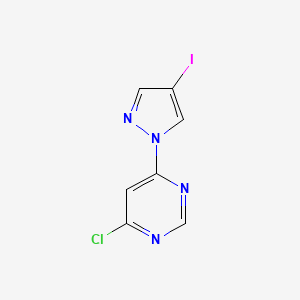
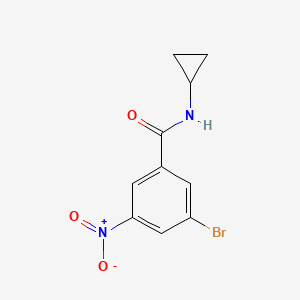
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
